Compound Description: This series of compounds is characterized by a pyrazole ring core substituted with a 3-(trifluoromethyl)phenyl group at the 3-position and various (het)arylimino groups at the 4-position. These compounds exist as the E-isomer. They were synthesized by condensation of 4-amino-5-phenyl-3-(trifluoromethyl)pyrazoles with various aldehydes. [] Computer calculations suggest these derivatives have an acceptable ADME profile. [] Some compounds within this series displayed analgesic activity in the "hot plate" test, with 1-phenyl-N-(5-phenyl-3-(trifluoromethyl)pyrazol-4-yl)methan-imine identified as a lead compound exhibiting higher analgesic activity compared to the initial 4-aminopyrazole, diclofenac, and metamizole. []
Relevance: These compounds share the 3-(trifluoromethyl)phenyl substituent with the target compound, N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide. The presence of this group in various bioactive compounds suggests its potential role in influencing pharmacological properties. []
Compound Description: AKE-72 is a diarylamide 3-aminoindazole derivative designed as a potent pan-BCR-ABL inhibitor, including activity against the imatinib-resistant T315I mutant. [] It exhibits potent inhibitory activity against BCR-ABLWT (IC50 < 0.5 nM) and BCR-ABLT315I (IC50 = 9 nM), along with single-digit nanomolar IC50 values against other clinically relevant mutants. [] AKE-72 demonstrated significant anti-leukemic activity against the K-562 cell line (GI50 < 10 nM, TGI = 154 nM) and effectively inhibited the proliferation of Ba/F3 cells expressing native or T315I mutant BCR-ABL. []
Relevance: AKE-72 contains the 3-(trifluoromethyl)phenyl group linked to a benzamide moiety. This structural similarity to N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide, specifically the shared presence of the 3-(trifluoromethyl)phenyl substituent, highlights a potential common structural motif for biological activity, although their pharmacological targets and activities may differ. []
Compound Description: TAK-632 is a potent inhibitor of necroptosis that targets receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases. [] Structural optimizations led to the development of carbamide analogs with improved antinecroptotic activities and greater selectivity for RIPK3 over RIPK1. []
Relevance: While structurally distinct from the target compound, TAK-632 incorporates a 3-(trifluoromethyl)phenyl group within its complex structure. This highlights the recurring presence of this moiety in diverse chemical entities designed for therapeutic purposes. []
Compound Description: AMG8562 is a potent and selective transient receptor potential vanilloid type 1 (TRPV1) modulator with a unique pharmacological profile. [] It effectively blocks capsaicin activation of TRPV1, does not affect heat activation of TRPV1, but potentiates pH 5 activation of TRPV1 in vitro. [] Unlike other TRPV1 antagonists, AMG8562 does not cause hyperthermia in vivo in rats. [] It exhibits statistically significant efficacy in several rodent pain models, including complete Freund's adjuvant-induced thermal hyperalgesia, skin incision-induced thermal hyperalgesia, and acetic acid-induced writhing models. []
Relevance: AMG8562 shares the acrylamide functional group with the target compound, N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide, and both compounds possess a trifluoromethyl substituent on the phenyl ring. This structural similarity, particularly within the context of their shared acrylamide group, suggests a potential connection in their pharmacological activities, despite having different target profiles and pharmacological actions. []
Compound Description: Initially identified as an antimalarial compound, MMV665807 exhibits novel anti-staphylococcal and anti-biofilm properties. [] It effectively kills Staphylococcus aureus biofilms, demonstrating bactericidal activity against both methicillin-resistant and methicillin-sensitive strains. [] MMV665807 shows an IC50 of 0.15-0.58 mg l-1 against S. aureus biofilms after 24 hours of treatment and completely eradicates tested biofilms at 4 mg l-1, surpassing the efficacy of conventional antibiotics. []
Relevance: MMV665807 shares the 3-(trifluoromethyl)phenyl substituent directly attached to an amide nitrogen with the target compound. This specific structural feature, present in both molecules, suggests a potential shared pharmacophore, indicating that this chemical motif might be responsible for their biological activities despite differing in their overall structures and targets. []
Compound Description: This compound is a potent RAF kinase inhibitor, specifically targeting arylurea derivatives. [] It has demonstrated efficacy in treating RAF kinase-mediated diseases, particularly cancer. []
Compound Description: This compound and its tosylate salt are potent RAF kinase inhibitors. [] The monohydrate form exhibits distinct physical properties compared to the free base, including improved stability and solubility. [, ]
Relevance: Similar to the target compound, this compound possesses a 3-(trifluoromethyl)phenyl group. This recurring motif emphasizes the importance of this structural element in pharmaceutical research and suggests its potential role in influencing biological activities. [, , ]
Compound Description: JNJ-1930942 is a highly selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). [] It enhances choline-evoked intracellular Ca2+ levels in the GH4C1 cell line expressing the cloned human α7 nAChR without affecting α4β2, α3β4 nAChRs, or the related 5-HT3A channel. [] JNJ-1930942 increases the peak and net charge response to choline, acetylcholine, and PNU-282987, primarily by altering receptor desensitization characteristics without significantly impacting activation and deactivation kinetics or recovery from desensitization. [] This compound enhances choline efficacy across its entire concentration response range and increases choline potency more than tenfold. []
Relevance: JNJ-1930942 shares the 3-(trifluoromethyl)phenyl moiety with N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide. The consistent presence of this specific group in various bioactive compounds underscores its significance in drug discovery, suggesting its potential influence on binding affinity or other pharmacological properties. []
Compound Description: This compound is characterized by a chromene scaffold with a 3-(trifluoromethyl)phenyl group attached at the 4-position. [] Its crystal structure reveals a planar configuration of the chromene ring system. []
Relevance: This compound shares the 3-(trifluoromethyl)phenyl substituent with the target compound. The recurrence of this structural motif in various compounds with potential biological activities points towards its possible role in conferring specific physicochemical properties or interacting with biological targets. []
Compound Description: This compound features a hexahydroquinoline core with a 3-(trifluoromethyl)phenyl group substituted at the 4-position. [] Its crystal structure shows a sofa conformation for both the dihydropyridine and cyclohexene rings. []
Relevance: This compound shares the 3-(trifluoromethyl)phenyl substituent with the target compound. This recurring presence suggests the potential relevance of this moiety in influencing molecular properties and potential interactions with biological targets, despite variations in the core structures of the compounds. []
2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine
Compound Description: This compound, containing a furo[3,2-c]pyridine core, undergoes various chemical transformations, including oxidation and N-amination, to yield derivatives with diverse functionalities. [] The 3-(trifluoromethyl)phenyl group remains a consistent structural feature throughout these modifications. []
Relevance: This compound, with its furo[3,2-c]pyridine core substituted with a 3-(trifluoromethyl)phenyl group, highlights the versatility of this substituent in synthetic modifications. Although structurally distinct from N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide, the shared 3-(trifluoromethyl)phenyl moiety suggests a potential common ground for exploring their respective chemical reactivity and potential biological activities. []
Compound Description: This compound has a simple structure featuring a 3-(trifluoromethyl)phenyl group linked to an amide nitrogen. [] The crystal structure reveals a non-planar conformation between the benzene ring and the pivaloyl group. []
Relevance: This compound shares the 3-(trifluoromethyl)phenyl and amide structural motifs with N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide. While the overall structures differ significantly, the presence of these shared elements highlights a potential common structural basis that might be relevant for their respective biological activities. []
Compound Description: BMS-795311 is a potent and orally available cholesteryl ester transfer protein (CETP) inhibitor, a potential target for treating atherosclerosis. [] In preclinical studies, it demonstrated favorable properties such as potent CETP inhibition, increased HDL cholesterol content, and an absence of significant side effects like blood pressure increase. []
Relevance: BMS-795311 possesses a 3-(trifluoromethyl)phenyl substituent, highlighting its recurring presence in medicinal chemistry, particularly in compounds with therapeutic potential. While structurally dissimilar to N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide, the shared presence of the 3-(trifluoromethyl)phenyl group suggests a common interest in this moiety within drug discovery. []
Compound Description: This compound incorporates a 3-(trifluoromethyl)phenyl group attached to a piperazine ring, which is further connected to a complex triazole-thione scaffold. [] The crystal structure reveals an L-shaped conformation for the molecule. []
Relevance: This compound, despite its intricate structure, shares the 3-(trifluoromethyl)phenyl moiety with the target compound. This emphasizes the recurring use of this specific group in drug development, suggesting its potential significance in influencing pharmaceutical properties or biological activity. []
Compound Description: This compound, a phenylpyrazole derivative, displays insecticidal activity. [] The crystal structure confirms its molecular configuration, revealing key structural features. []
Relevance: Similar to N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide, this compound contains a 3-(trifluoromethyl)phenyl group. The consistent presence of this specific substituent in biologically active molecules across different chemical classes suggests its potential role as a pharmacophore or its contribution to desirable physicochemical properties. []
Compound Description: This compound acts as a bifunctional organocatalyst in asymmetric catalysis. [] Its structure includes two trifluoromethyl groups, enhancing its catalytic properties. []
Relevance: Although structurally different from N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide, this compound is relevant due to its incorporation of a 3,5-bis(trifluoromethyl)phenyl group. The presence of multiple trifluoromethyl groups highlights their significance in modulating molecular properties for specific applications, such as catalysis. []
Compound Description: CHMFL-ABL-053 is a highly potent and selective BCR-ABL/SRC/p38 kinase inhibitor with potential applications in treating chronic myeloid leukemia (CML). [] It exhibits strong antiproliferative activity against CML cell lines and demonstrates promising pharmacokinetic properties, including oral bioavailability and a favorable half-life. []
Compound Description: This compound is a 1,3,4-thiadiazole derivative designed as a potential anticancer agent. [] While structurally diverse from N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide, this compound also incorporates a trifluoromethyl substituent on the phenyl ring, indicating a potential point of shared interest in its development. []
Relevance: Both this compound and N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide feature a 3-(trifluoromethyl)phenyl group within their structures. This shared moiety highlights its recurring use in medicinal chemistry and suggests its potential importance in influencing pharmacological properties or interactions with biological targets, even within different chemical scaffolds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.